1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-2-methylpyridine and piperidine.
Reaction: The 6-chloro-2-methylpyridine is reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the intermediate compound.
Acylation: The intermediate is then acylated using ethanoyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-tubercular agents.
Biology: It is used in biological studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-2-methylpyridin-3-yl)(piperidin-1-yl)methanone: A closely related compound with similar structural features.
Piperidine Derivatives: Other piperidine derivatives with varying substituents on the piperidine ring.
Uniqueness
1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to the presence of both the 6-chloro-2-methylpyridine and piperidine moieties, which confer specific chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
1352519-94-8 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
1-[2-(6-chloro-2-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17ClN2O/c1-9-11(6-7-13(14)15-9)12-5-3-4-8-16(12)10(2)17/h6-7,12H,3-5,8H2,1-2H3 |
InChI Key |
OCEQYHSDTPLGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCCN2C(=O)C |
Origin of Product |
United States |
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